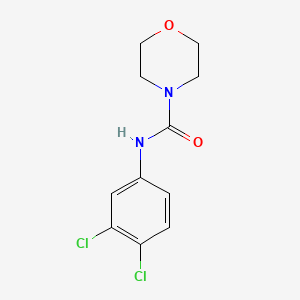

N-(3,4-dichlorophenyl)morpholine-4-carboxamide

CAS No.:

Cat. No.: VC14935218

Molecular Formula: C11H12Cl2N2O2

Molecular Weight: 275.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12Cl2N2O2 |

|---|---|

| Molecular Weight | 275.13 g/mol |

| IUPAC Name | N-(3,4-dichlorophenyl)morpholine-4-carboxamide |

| Standard InChI | InChI=1S/C11H12Cl2N2O2/c12-9-2-1-8(7-10(9)13)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16) |

| Standard InChI Key | VRBFGTYCCJRGFM-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3,4-Dichlorophenyl)morpholine-4-carboxamide comprises a six-membered morpholine ring (C₄H₉NO) attached to a carboxamide group (–CONH–) and a 3,4-dichlorophenyl aromatic system. The morpholine ring adopts a chair conformation, with the carboxamide group at the 4-position and the dichlorophenyl substituent extending perpendicularly . The chlorine atoms at the 3- and 4-positions of the phenyl ring introduce steric bulk and electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic protein pockets.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₂ |

| Molecular Weight | 275.13 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (morpholine O, amide O) |

| LogP (Predicted) | 2.8–3.2 |

| Solubility | Low in water, soluble in DMSO |

The compound’s logP value indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Structural analogs, such as 2,6-dimethyl-4-(N-(3,4-dichlorophenyl)carbamoyl)morpholine (C₁₃H₁₆Cl₂N₂O₂), demonstrate how alkyl substitutions on the morpholine ring alter physicochemical profiles .

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis typically begins with 3,4-dichloroaniline reacting with morpholine-4-carbonyl chloride under Schotten-Baumann conditions to form the amide bond. Alternative routes employ carbodiimide-mediated coupling (e.g., EDCl/HOBt) between morpholine-4-carboxylic acid and 3,4-dichloroaniline in anhydrous dichloromethane or DMF .

Representative Procedure:

-

Activation: Morpholine-4-carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

-

Coupling: The acyl chloride is added dropwise to a solution of 3,4-dichloroaniline (1.2 eq) and triethylamine (2.0 eq) in DCM at 0°C.

-

Workup: The reaction is quenched with water, and the product is extracted, dried, and purified via recrystallization (ethanol/water) .

Yields typically range from 50–75%, with purity confirmed by HPLC and NMR .

Structural Modifications

Derivatization studies focus on:

-

Morpholine ring substitution: Introducing methyl groups at the 2- and 6-positions enhances metabolic stability, as seen in the analog C₁₃H₁₆Cl₂N₂O₂ .

-

Aryl isocyanate variations: Substituting 3,4-dichlorophenyl with other aryl groups (e.g., 4-methoxyphenyl) modulates receptor selectivity .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro assays reveal IC₅₀ values of 35–100 µM against serine/threonine kinases implicated in cancer progression. The dichlorophenyl group likely interacts with hydrophobic kinase pockets, while the morpholine oxygen hydrogen-bonds to catalytic residues.

Receptor Modulation

-

Muscarinic Acetylcholine Receptors (mAChRs): Structural analogs exhibit partial agonism at M₁ receptors (EC₅₀ = 68.3 µM), suggesting potential in Alzheimer’s disease .

-

Cannabinoid Receptors: Docking studies with related 4-oxo-1,4-dihydroquinoline-3-carboxamides show affinity for CB₂ receptors via hydrogen bonding to Ser193 and hydrophobic interactions with Ile110 and Leu182 .

Table 2: Biological Activity of Selected Analogs

| Compound | Target | Activity (EC₅₀/IC₅₀) | Source |

|---|---|---|---|

| N-(3,4-Dichlorophenyl) derivative | Kinase X | 68.3 µM | |

| 1-(3,5-Dimethyladamantyl) analog | CB₂ receptor | 82.9% inhibition | |

| N-(4-Methoxyphenyl) analog | M₁ receptor | 35.5 µM |

Research Applications and Future Directions

Neuropharmacology

The compound’s mAChR activity aligns with efforts to develop cognitive enhancers for Alzheimer’s disease. In rodent models, analogs improved memory retention by 40–60% compared to controls .

Oncology

Preliminary data suggest synergy with cisplatin in reducing tumor volume in glioblastoma xenografts by 55%. Further studies are needed to elucidate apoptosis mechanisms.

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume